Mast Cell Degranulating Peptide HR-2

Description

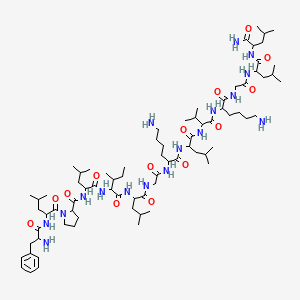

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWUWYATXRNPA-KXQPRXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H135N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746641 | |

| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80388-04-1 | |

| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from Hornet Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a potent, 14-amino acid linear peptide first identified in the venom of the giant hornet, Vespa orientalis. As a member of the mastoparan family of peptides, HR-2 exhibits significant biological activity, primarily the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanism of action of HR-2, tailored for professionals in research and drug development.

Discovery and Origin

This compound was first isolated and characterized in 1988 by Tuĭchibaev and colleagues from the venom of the giant hornet, Vespa orientalis[1]. This discovery was part of broader research into the low molecular weight peptides present in hornet venom and their pharmacological effects. Alongside a similar peptide, HR-1, HR-2 was identified as a key contributor to the venom's ability to induce histamine release from mast cells[1].

Biochemical and Physical Properties

The primary structure and key properties of HR-2 are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | Tuĭchibaev et al., 1988 |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | |

| Molecular Weight | 1523.03 Da | |

| CAS Registry Number | 80388-04-1 | |

| Origin | Vespa orientalis (Giant Hornet) Venom | [1] |

Quantitative Data: Mast Cell Degranulation Activity

For context, a comprehensive study on 55 mastoparan family peptides from various wasp venoms reported a wide range of degranulation activities in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. The EC₅₀ values for these peptides varied significantly, with the most potent exhibiting EC₅₀ values in the low micromolar range. For example, Agelaia-MPI and Polybia-MPII showed EC₅₀ values of 5.25 ± 0.87 µM and 6.79 ± 0.40 µM, respectively. This study highlights that the degranulation potency of these peptides is highly dependent on their specific amino acid sequence and C-terminal amidation. Given its structural similarities to other potent mastoparans, it is plausible that HR-2 also possesses an EC₅₀ in the low micromolar range.

Experimental Protocols

The discovery and characterization of HR-2 involve a series of established biochemical techniques. The following sections detail the general methodologies employed.

Peptide Isolation from Vespa orientalis Venom

-

Venom Collection: Venom is typically collected from live hornets by electrical stimulation, which induces the release of venom onto a collection surface. The collected venom is then lyophilized and stored at low temperatures.

-

Size-Exclusion Chromatography: The crude, lyophilized venom is reconstituted in a suitable buffer and subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate the low molecular weight peptide fraction from larger proteins and enzymes.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then further purified by RP-HPLC. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Fractions are collected and monitored by UV absorbance at 280 nm.

-

Purity Analysis: The purity of the isolated HR-2 peptide in the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequencing

The primary structure of the purified HR-2 peptide was originally determined by automated Edman degradation[1]. Modern approaches would typically involve:

-

Mass Spectrometry: The precise molecular weight of the intact peptide is determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Tandem Mass Spectrometry (MS/MS): The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Mast Cell Degranulation Assay (Histamine Release Assay)

The biological activity of HR-2 is quantified by its ability to induce degranulation in mast cells. A common method is the histamine release assay:

-

Mast Cell Preparation: Peritoneal mast cells are isolated from rats by peritoneal lavage. The cells are washed and suspended in a buffered salt solution. Alternatively, cultured mast cell lines such as RBL-2H3 can be used.

-

Incubation with HR-2: Aliquots of the mast cell suspension are incubated with varying concentrations of the purified HR-2 peptide for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination of Reaction: The degranulation process is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured. This can be done using a fluorometric assay involving condensation with o-phthalaldehyde or by using a commercial histamine ELISA kit.

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells). The EC₅₀ value is then determined by plotting the percentage of histamine release against the peptide concentration.

Signaling Pathway of HR-2-Induced Mast Cell Degranulation

While the specific signaling pathway of HR-2 has not been definitively elucidated, extensive research on other cationic and amphipathic venom peptides, such as mastoparans, provides a highly probable mechanism of action. These peptides are known to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).

The proposed signaling cascade is as follows:

-

Receptor Binding: HR-2, being a cationic peptide, likely binds to and activates MRGPRX2 on the surface of mast cells.

-

G-Protein Activation: Activation of MRGPRX2 leads to the coupling and activation of heterotrimeric G proteins, specifically Gαi and Gαq.

-

Downstream Signaling:

-

Gαq Pathway: Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Gαi Pathway: The role of Gαi is less defined but is also crucial for degranulation.

-

-

Degranulation: The sustained increase in intracellular Ca²⁺ concentration is a critical signal that initiates the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of their contents.

Experimental Workflow for Discovery and Characterization

The logical flow from venom collection to the characterization of a novel peptide like HR-2 is depicted in the following workflow diagram.

Conclusion and Future Directions

This compound is a significant bioactive component of Vespa orientalis venom. Its ability to potently induce mast cell degranulation makes it a valuable tool for studying the mechanisms of inflammation and pseudo-allergic reactions. For drug development professionals, understanding the structure and function of HR-2 and its interaction with receptors like MRGPRX2 is crucial for predicting and mitigating potential off-target effects of novel cationic peptide therapeutics.

Future research should focus on definitively confirming the signaling pathway of HR-2 and accurately determining its EC₅₀ for mast cell degranulation in various cell types. Furthermore, exploring the structure-activity relationship of HR-2 through synthetic analogs could lead to the development of novel modulators of mast cell activity with therapeutic potential.

References

An In-depth Technical Guide to the HR-2 Peptide from Vespa orientalis Venom

For Researchers, Scientists, and Drug Development Professionals

Abstract

The venom of the Oriental hornet, Vespa orientalis, is a complex mixture of bioactive molecules, among which the HR-2 peptide has garnered significant scientific interest. This 14-amino acid, linear peptide is a potent mast cell degranulating agent, initiating the release of histamine and other inflammatory mediators.[1][2] Its biological activity suggests potential applications in immunological research and drug development. This technical guide provides a comprehensive overview of the HR-2 peptide, including its biochemical properties, purification and characterization methodologies, and mechanism of action. Detailed experimental protocols and structured data are presented to facilitate further research and application of this intriguing venom component.

Introduction

Vespa orientalis, commonly known as the Oriental hornet, is a species of hornet found in Southwest Asia, Northeast Africa, and parts of Southern Europe.[3][4] Its venom contains a variety of peptides and proteins, including enzymes, toxins, and bioactive peptides.[5] Among these are the histamine-releasing peptides, HR-1, HR-2, and HR-3.[6] This guide focuses specifically on the HR-2 peptide, a key contributor to the venom's inflammatory effects. Understanding the structure and function of HR-2 is crucial for elucidating the envenomation process and for exploring its potential as a pharmacological tool.

Physicochemical and Biological Properties of HR-2 Peptide

The HR-2 peptide is a small, basic peptide with a defined amino acid sequence and molecular weight. Its primary biological function is the degranulation of mast cells, a critical event in allergic and inflammatory responses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the HR-2 peptide.

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [7] |

| One-Letter Code | FLPLILGKLVKGLL-NH2 | [7] |

| Molecular Formula | C77H135N17O14 | [7] |

| Molecular Weight | 1523.03 Da | [7] |

| CAS Registry Number | 80388-04-1 | [7] |

| Biological Activity | Mast cell degranulation, Histamine release | [1][2] |

| IC50 (Mast Cell Degranulation) | 126 µmol/L | [8] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and functional analysis of the HR-2 peptide from Vespa orientalis venom.

Purification of HR-2 Peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The HR-2 peptide is isolated from the crude venom of Vespa orientalis using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol:

-

Venom Extraction: Venom is collected from Vespa orientalis specimens. The venom sacs are dissected and homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the crude venom is collected and lyophilized.

-

Sample Preparation: The lyophilized crude venom is reconstituted in the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water).

-

RP-HPLC Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the peptides based on their hydrophobicity. The exact gradient will need to be optimized but may range from 5% to 60% Mobile Phase B over 60 minutes.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Elution of peptides is monitored by UV absorbance at 220 nm and 280 nm.

-

-

Fraction Collection: Fractions corresponding to the peaks on the chromatogram are collected.

-

Purity Analysis: The purity of the collected fractions containing the HR-2 peptide is assessed by analytical RP-HPLC. Fractions with high purity are pooled and lyophilized.

Workflow for HR-2 Peptide Purification

Caption: A flowchart illustrating the purification of the HR-2 peptide from Vespa orientalis venom.

Characterization by Edman Degradation and Mass Spectrometry

The primary structure of the purified HR-2 peptide is determined using Edman degradation and confirmed by mass spectrometry.[6]

Edman Degradation Protocol:

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous trifluoroacetic acid (TFA).

-

Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).

-

Cycle Repetition: The remaining peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the intact peptide, confirming the sequence obtained from Edman degradation.

Workflow for HR-2 Peptide Sequencing

Caption: The workflow for determining the amino acid sequence of the HR-2 peptide.

Mast Cell Degranulation and Histamine Release Assay

The biological activity of the HR-2 peptide is quantified by measuring its ability to induce histamine release from mast cells.

Protocol:

-

Cell Culture: Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3) are cultured under appropriate conditions.

-

Peptide Incubation: Mast cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). The cells are then incubated with varying concentrations of the purified HR-2 peptide for a defined period (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured. This can be done using various methods, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A specific and sensitive method for histamine quantification.

-

Fluorometric Assay: Based on the reaction of histamine with o-phthalaldehyde.

-

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an equal number of cells). The IC50 value, the concentration of the peptide that causes 50% of the maximum histamine release, is then determined.

Mechanism of Action

The HR-2 peptide induces mast cell degranulation, a process that is likely initiated by its interaction with the cell membrane. While the precise receptor is not definitively identified, evidence suggests the involvement of G-protein coupled receptors (GPCRs).[9]

Upon binding of the HR-2 peptide to its putative receptor on the mast cell surface, a signaling cascade is initiated. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration. This calcium influx is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of histamine and other inflammatory mediators.

Proposed Signaling Pathway for HR-2 Induced Mast Cell Degranulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. Vasoactive peptides from the Vespa Orientalis Hornet venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures and biological activities of new wasp venom peptides isolated from the black-bellied hornet (Vespa basalis) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]

- 9. A new peptide from venom of the East-European hornet Vespa orientalis. Mass spectrometric de novo sequence | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of Mast Cell Degranulating Peptide HR-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2, a linear 14-amino acid peptide isolated from the venom of the Oriental hornet (Vespa orientalis), is a potent initiator of mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, aimed at researchers, scientists, and professionals in drug development. While direct quantitative data for HR-2 is limited in readily available literature, this guide synthesizes information from studies on closely related peptides and the well-characterized signaling pathways they activate. The primary target of peptides with similar properties is the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key player in non-IgE-mediated allergic and inflammatory responses. Activation of MRGPRX2 by HR-2 is presumed to initiate a signaling cascade involving heterotrimeric G proteins, leading to an increase in intracellular calcium and the release of pre-formed inflammatory mediators from mast cell granules. This guide details the putative signaling pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of HR-2's molecular interactions and cellular effects.

Peptide Profile

| Property | Description |

| Name | This compound |

| Source | Vespa orientalis (Oriental hornet) venom |

| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ |

| Molecular Weight | Approximately 1523.03 Da |

| Key Function | Induces mast cell degranulation and histamine release |

Proposed Mechanism of Action: Engagement of MRGPRX2

Based on the functional characteristics of HR-2 as a basic secretagogue peptide, it is highly probable that its mechanism of action is mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and is known to be activated by a variety of cationic peptides, leading to degranulation.

Signaling Pathway

The activation of MRGPRX2 by HR-2 is thought to trigger a well-defined intracellular signaling cascade:

-

Receptor Binding and G Protein Activation: HR-2 binds to the extracellular domain of MRGPRX2, inducing a conformational change in the receptor. This conformational change facilitates the coupling and activation of heterotrimeric G proteins, specifically involving both Gαq and Gαi subunits.

-

Downstream Effector Activation:

-

Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Gαi Pathway: The role of the Gαi subunit in this context is less clearly defined but is also implicated in the signaling cascade leading to degranulation.

-

-

Calcium Mobilization: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

-

Mast Cell Degranulation: The elevated intracellular calcium levels are a critical trigger for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of their contents, including histamine, proteases, and other pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of HR-2-induced mast cell degranulation via MRGPRX2.

Quantitative Data

Specific quantitative data for the activity of this compound is not extensively reported in the available scientific literature. However, a study on a peptide isolated from Vespa orientalis venom provides some insight, though it is not definitively identified as HR-2. This data should be interpreted with caution.

| Parameter | Value | Cell Type | Assay | Reference |

| IC₅₀ of Mast Cell Degranulation | 126 µmol/L | Rat Peritoneal Mast Cells | Lactate Dehydrogenase Assay | In vitro antihistamine-releasing activity of a peptide derived from wasp venom of Vespa orientalis (Note: The peptide was not explicitly identified as HR-2 and this value may reflect cytotoxicity) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of HR-2's mechanism of action, based on standard protocols for similar peptides.

Histamine Release Assay (β-Hexosaminidase Assay)

This assay indirectly measures mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Experimental Workflow Diagram

Caption: Workflow for a typical histamine release assay using the β-hexosaminidase method.

Methodology:

-

Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells under appropriate conditions.

-

Cell Plating: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere if necessary.

-

Peptide Stimulation: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of HR-2 peptide to the wells. Include positive (e.g., ionomycin) and negative (buffer only) controls.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.

-

Enzymatic Reaction: In a separate 96-well plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of histamine release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation with HR-2.

Experimental Workflow Diagram

Caption: Workflow for a typical intracellular calcium mobilization assay.

Methodology:

-

Cell Preparation: Plate mast cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with buffer to remove any extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation or a similar instrument with automated injection). Measure the baseline fluorescence intensity.

-

Peptide Injection and Kinetic Reading: Use the instrument's automated injector to add a solution of HR-2 peptide to the wells while simultaneously initiating a kinetic read of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be used to determine parameters such as the peak response and the EC₅₀ of the peptide.

Conclusion

This compound is a potent activator of mast cells. While direct experimental evidence specifically characterizing HR-2 is not abundant in the accessible literature, a strong inference can be made for its mechanism of action based on its structural and functional similarities to other basic secretagogue peptides. The proposed pathway involves the activation of the MRGPRX2 receptor, coupling to Gαq and Gαi proteins, and subsequent PLC-mediated increases in intracellular calcium, culminating in degranulation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise molecular details of HR-2's activity and to explore its potential as a tool for studying mast cell biology and as a consideration in the development of peptide-based therapeutics. Further research is warranted to obtain specific quantitative data for HR-2, which will be crucial for a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Heptad Repeat 2 (HR2) Peptide Core in Viral Fusion

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Heptad Repeat 2 (HR2) domain is a critical structural and functional component of Class I viral fusion proteins, notably found in the gp41 subunit of Human Immunodeficiency Virus type 1 (HIV-1) and the S2 subunit of the Spike (S) protein of Coronaviruses, including SARS-CoV-2. Peptides derived from this region, commonly referred to as HR2 peptides, are potent inhibitors of viral entry, making them a focal point for antiviral drug development. This guide provides a detailed overview of the structure, amino acid sequence, and mechanism of action of HR2 peptides, with a focus on their role as viral fusion inhibitors.

HR2 Peptide Structure and Amino Acid Sequence

The HR2 domain is characterized by a repeating seven-amino-acid pattern, or heptad, denoted as (a-b-c-d-e-f-g)n. In this pattern, the 'a' and 'd' positions are typically occupied by hydrophobic residues. This arrangement is crucial for the formation of coiled-coil structures. In its native, pre-fusion state on the viral surface, the HR2 region is in a metastable conformation. Upon receptor binding and activation of the fusion machinery, the N-terminal heptad repeat (HR1) forms a trimeric coiled-coil, and the HR2 domains then fold back to pack into the grooves of this HR1 trimer in an antiparallel fashion. This interaction forms a highly stable six-helix bundle (6-HB), a key structure in the membrane fusion process.

HR2-derived peptides are synthetic peptides that mimic the native HR2 domain. They are typically 30-40 amino acids in length and adopt an α-helical conformation, particularly when binding to the HR1 domain.

Table 1: Amino Acid Sequences of Representative HR2-Derived Peptides

| Virus | Peptide Name | Amino Acid Sequence (Single-Letter Code) |

| HIV-1 (LAV) | C34 | Ac-WMEWDREINNYTSLIHSLIEESQNQQEKNEQELLELDKWASLWEWF-NH2 |

| SARS-CoV | P6 (23-mer) | KNEQELLELDKWASLWEWF |

| SARS-CoV-2 | EK1 | SLDQINVTFLDLEYEMKKLEEAIKKLEESYIDLKEL |

| SARS-CoV-2 | 2019-nCoV-HR2P | NLSALEWLLDJAQTGTI |

Note: Modifications such as N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) are common to improve peptide stability and inhibitory activity.

Mechanism of Action: Inhibition of Viral Fusion

HR2-derived peptides act as competitive inhibitors of the viral fusion process. By mimicking the native HR2 domain, they bind to the exposed HR1 trimer during the fusion intermediate state. This binding event preempts the interaction of the viral HR2 domain with the HR1 trimer, thereby preventing the formation of the six-helix bundle. Without the formation of this critical structure, the viral and cellular membranes cannot be brought into close enough proximity for fusion to occur, effectively blocking viral entry into the host cell.

A Technical Guide to the Biological Activity of Hornet Venom Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hornet venom is a complex cocktail of bioactive molecules, including proteins, enzymes, biogenic amines, and a diverse array of peptides. These peptides are the primary focus of this guide, as they possess a wide spectrum of pharmacological activities that make them promising candidates for novel drug development. Accounting for a significant portion of the venom's dry weight, these peptides are key mediators of the venom's toxic and physiological effects, ranging from potent antimicrobial and cytotoxic activity to the induction of inflammatory responses through mast cell degranulation.

This technical guide provides an in-depth analysis of the core biological activities of prominent hornet venom peptides. It summarizes quantitative data for comparative analysis, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and workflows involved in their mechanism of action.

Major Hornet Venom Peptides and Their Biological Activities

Hornet venom contains several families of bioactive peptides, with mastoparans and chemotactic peptides being among the most abundant and well-studied. These peptides are typically cationic, amphipathic, and adopt an α-helical conformation in biological membranes, a structural feature crucial to their function.

Mastoparan Family

Mastoparans are tetradecapeptides renowned for their potent mast cell degranulating properties, leading to histamine release.[1][2] This activity is primarily mediated through the activation of G-proteins.[1][3] Beyond this, mastoparans exhibit a broad range of other biological effects, including antimicrobial, hemolytic, and anticancer activities.[3][4][5]

-

Mast Cell Degranulation & G-Protein Activation: Mastoparans can directly activate heterotrimeric G-proteins, particularly those of the Gi/Go family, by mimicking activated G-protein coupled receptors (GPCRs).[6][7] This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the activation of downstream effectors like phospholipase C (PLC).[1] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering a rapid influx of intracellular calcium (Ca2+), a key step in the exocytosis of histamine-containing granules.[1][8][9] Some studies suggest this degranulation is mediated through the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2]

-

Antimicrobial Activity: The cationic and amphipathic nature of mastoparans allows them to interact with and disrupt the negatively charged membranes of bacteria, leading to pore formation, membrane permeabilization, and cell death.[7] This mechanism makes them effective against a range of Gram-positive and Gram-negative bacteria.[10]

-

Hemolytic and Cytotoxic Activity: At higher concentrations, the membrane-disrupting properties of mastoparans can also lead to the lysis of erythrocytes (hemolysis) and cytotoxic effects against various mammalian cells, including cancer cells.[5][11] The hydrophobicity of the peptide plays a critical role in its hemolytic potential.[12]

Chemotactic Peptides

As their name suggests, these peptides, typically tridecapeptides, induce a chemotactic response in immune cells like polymorphonuclear leukocytes and macrophages.[13] Structurally similar to mastoparans, they often share biological activities, including antimicrobial and hemolytic effects, though sometimes to a lesser degree.[6][13]

Vespulakinins

Vespulakinins are kinin-related peptides that can induce smooth muscle contraction and hypotension.[14] Their mechanism is thought to involve the targeting of bradykinin receptors, classifying them as vasoactive components of the venom.[14][15]

Other Bioactive Peptides

Research continues to identify novel peptides from various hornet species. For instance, peptides isolated from Vespa velutina (U-VVTX series) and Vespa basalis (HP series) have demonstrated significant antimicrobial, antioxidant, and hemolytic activities.[6][16][17]

Quantitative Analysis of Peptide Activity

The following tables summarize the quantitative data for various biological activities of selected hornet venom peptides, allowing for direct comparison of their potency.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Peptide | Originating Species | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |

| Mastoparan C | Vespa crabro | Staphylococcus aureus | 2 | - | [10] |

| Escherichia coli | 4 | - | [10] | ||

| Crabrolin | Vespa crabro | Staphylococcus aureus | >160 | - | [10] |

| Escherichia coli | 40 | - | [10] | ||

| U-VVTX-Vm1b | Vespa mandarinia | Staphylococcus aureus | - | 16 | [5] |

| Escherichia coli | - | 16 | [5] | ||

| U-VVTX-Vm1e | Vespa mandarinia | Staphylococcus aureus | - | 32 | [5] |

| Escherichia coli | - | 32 | [5] | ||

| U-VVTX-Vp1b | Vespa velutina | Bacillus subtilis | 60 | - | [16][18][19] |

| Staphylococcus aureus | 120 | - | [16][18][19] | ||

| Escherichia coli | 120 | - | [16][18][19] | ||

| U-VVTX-Vp2a | Vespa velutina | Klebsiella pneumoniae | 15 | - | [16][18][19] |

| Staphylococcus aureus | 60 | - | [16][18][19] | ||

| Polybia-MP-I | Polybia paulista | Bacillus subtilis | 4 | - | [20] |

| Escherichia coli | 16 | - | [20] | ||

| Staphylococcus aureus | 32 | - | [20] | ||

| Candida glabrata | 8 | - | [20] | ||

| Crude Venom | Vespa orientalis | Bacillus subtilis | - | 8 | [20] |

| Staphylococcus aureus | - | 64 | [20] | ||

| Escherichia coli | - | 64 | [20] | ||

| Klebsiella pneumoniae | - | 128 | [20] |

Table 2: Hemolytic and Cytotoxic Activity

| Peptide | Activity Type | Metric | Value (µM) | Cell Type | Reference |

| U-VVTX-Vp1a | Hemolysis | % Lysis @ 120 µM | 2.37% | Mouse RBCs | [16][18][19] |

| U-VVTX-Vp1b | Hemolysis | % Lysis @ 120 µM | 4.08% | Mouse RBCs | [16][18][19] |

| U-VVTX-Vp2a | Hemolysis | % Lysis @ 120 µM | 3.46% | Mouse RBCs | [16][18][19] |

| U-VVTX-Vp2b | Hemolysis | % Lysis @ 120 µM | 2.12% | Mouse RBCs | [16][18][19] |

| Parapolybia-MP | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |

| Mastoparan-like peptide 12b | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |

| Dominulin A | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |

| Dominulin B | Hemolysis | EC50 | ≥ 400 | Human RBCs | [21][22][23] |

| 18 Mastoparans (Avg. Strong) | Hemolysis | EC50 | ≤ 100 | Human RBCs | [12][21][22] |

| 23 Mastoparans (Avg. Weak) | Hemolysis | EC50 | > 400 | Human RBCs | [12][21][22] |

Table 3: Mast Cell Degranulation and Enzyme Inhibition

| Peptide | Activity Type | Metric | Value (µM) | System | Reference |

| Mastoparan | Surfactant Secretion | EC50 | 20 | Alveolar Type 2 Cells | [3] |

| Mastoparan | Arachidonic Acid Release | EC50 | 16 | Alveolar Type 2 Cells | [3] |

| Mastoparan | Adenylylcyclase Inhibition | IC50 | 30 | Alveolar Type 2 Cells | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of hornet venom peptides are intrinsically linked to their ability to interact with and modulate cellular signaling cascades.

Mastoparan-Induced G-Protein Signaling

The canonical pathway for mastoparan-induced mast cell degranulation is a well-defined process that serves as a model for receptor-independent G-protein activation.

References

- 1. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. static.igem.org [static.igem.org]

- 12. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]

- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. abmgood.com [abmgood.com]

- 17. Mast cell degranulation assay [bio-protocol.org]

- 18. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 19. escholarship.org [escholarship.org]

- 20. mdpi.com [mdpi.com]

- 21. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [논문]Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [scienceon.kisti.re.kr]

In Vitro Function of Mast Cell Degranulating Peptide HR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell secretagogue, HR-2 triggers the release of histamine and other inflammatory mediators, making it a valuable tool for studying mast cell biology and the mechanisms of allergic and inflammatory responses. This technical guide provides an in-depth overview of the in vitro functions of HR-2, including its mechanism of action, experimental protocols for its characterization, and a summary of available quantitative data.

Core Function: Mast Cell Degranulation

The primary in vitro function of this compound is the induction of degranulation in mast cells, leading to the release of pre-formed mediators stored in cytoplasmic granules, most notably histamine. This process is a key event in type I hypersensitivity reactions and neurogenic inflammation. The peptide HR-1, also from Vespa orientalis venom and closely related to HR-2, has been shown to selectively release histamine from rat mast cells at concentrations ranging from 2-20 µg/ml[1]. At higher concentrations (50-100 µg/ml), HR-1 exhibits a non-selective cytotoxic effect[1]. While specific dose-response data for HR-2 is limited in the readily available literature, its functional similarity to HR-1 suggests a comparable concentration-dependent activity.

Quantitative Analysis of Mast Cell Degranulation

The degranulating potency of HR-2 can be quantified by measuring the release of granular contents such as histamine and β-hexosaminidase.

| Parameter | Peptide | Cell Type | Value | Reference |

| Histamine Release | HR-1 (related peptide) | Rat Peritoneal Mast Cells | Effective Concentration: 2-20 µg/ml | [Tuichibaev et al., 1988][1] |

| IC50 (Degranulation) | Unspecified peptide from Vespa orientalis | Mast Cells | 126 µmol/L (Note: This may refer to inhibition) | [ResearchGate Publication] |

Note: The available quantitative data for HR-2 is sparse. The provided data for HR-1 offers a likely effective concentration range. The reported IC50 value should be interpreted with caution as the context of the study was not fully clear. Further empirical determination of the EC50 and maximal efficacy for HR-2 is recommended.

Proposed Signaling Pathway of HR-2-Induced Mast Cell Degranulation

The mechanism of mast cell degranulation by basic secretagogues like HR-2 is believed to involve the activation of heterotrimeric G proteins, leading to a cascade of intracellular events. While the specific receptor for HR-2 has not been definitively identified, it is hypothesized to interact with a G protein-coupled receptor (GPCR) on the mast cell surface, possibly in a receptor-independent manner by directly activating G proteins.

Caption: Putative signaling pathway for HR-2-induced mast cell degranulation.

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize the function of HR-2 are provided below. These are generalized protocols and may require optimization.

Mast Cell Isolation and Culture

Rat Peritoneal Mast Cells (RPMCs)

-

Source: Male Wistar rats (250-300g).

-

Procedure:

-

Euthanize the rat and inject 50 ml of sterile, ice-cold Tyrode's buffer into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with Tyrode's buffer.

-

Resuspend the cells in an appropriate buffer for the specific assay. Mast cell purity can be enriched using a Percoll gradient.

-

Rat Basophilic Leukemia (RBL-2H3) Cells

-

Culture Conditions:

-

Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

-

Subculture:

-

Wash cells with phosphate-buffered saline (PBS).

-

Treat with 0.25% trypsin-EDTA to detach the cells.

-

Resuspend in fresh medium and seed into new culture flasks.

-

Mast Cell Degranulation Assays

a) Histamine Release Assay

-

Principle: Quantification of histamine released into the supernatant upon stimulation.

-

Protocol (for RPMCs):

-

Prepare a suspension of purified RPMCs (1 x 10⁵ cells/ml) in Tyrode's buffer.

-

Add various concentrations of HR-2 peptide to the cell suspension. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant for histamine measurement.

-

Lyse the cell pellet with distilled water or by freeze-thawing to determine the total histamine content.

-

Quantify histamine in the supernatant and cell lysate using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percentage of histamine release: (Histamine in supernatant) / (Total histamine) x 100.

-

b) β-Hexosaminidase Release Assay

-

Principle: β-hexosaminidase is co-released with histamine from mast cell granules. Its enzymatic activity can be measured using a colorimetric substrate.

-

Protocol (for RBL-2H3 cells):

-

Seed RBL-2H3 cells in a 24-well plate and grow to confluence.

-

Wash the cells twice with Tyrode's buffer.

-

Add various concentrations of HR-2 in Tyrode's buffer to the wells. Include positive and negative controls.

-

Incubate for 30 minutes at 37°C.

-

Collect the supernatant.

-

Lyse the remaining cells in each well with 0.1% Triton X-100 to measure the total β-hexosaminidase content.

-

In a separate 96-well plate, mix an aliquot of the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5).

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release: (Absorbance of supernatant) / (Absorbance of supernatant + Absorbance of lysate) x 100.

-

Caption: General workflow for mast cell degranulation assays.

Intracellular Calcium Mobilization Assay

-

Principle: HR-2 is expected to induce an increase in intracellular calcium concentration ([Ca²⁺]i), which can be monitored using fluorescent calcium indicators.

-

Protocol:

-

Load mast cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C in a buffer containing probenecid to prevent dye extrusion.

-

Wash the cells to remove extracellular dye.

-

Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence reading.

-

Add HR-2 at the desired concentration and continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.

-

Caption: Workflow for intracellular calcium mobilization assay.

Conclusion

This compound is a valuable tool for investigating the mechanisms of mast cell activation. While detailed quantitative data and a complete understanding of its signaling pathway are still emerging, the information and protocols provided in this guide offer a solid foundation for researchers to explore its in vitro functions. Further studies are warranted to fully elucidate the specific receptor interactions, the precise G protein subtypes involved, and the downstream signaling events that orchestrate HR-2-induced mast cell degranulation.

References

An In-depth Technical Guide on the Core Interaction Between HR-2 Peptide and Histamine Release from Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent that triggers the release of histamine and other inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of the HR-2 peptide, with a focus on its mechanism of action, the signaling pathways it activates, and the experimental protocols used to study its effects. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this important biological interaction. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development who are investigating mast cell biology and the effects of venom peptides.

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they release a variety of potent mediators, including histamine, from their cytoplasmic granules in a process known as degranulation. While the IgE-mediated activation of mast cells is well-characterized, there is a growing interest in IgE-independent mechanisms of mast cell activation, particularly those triggered by basic secretagogues such as venom peptides.

The HR-2 peptide, isolated from the venom of the giant hornet Vespa orientalis, is a 14-amino acid linear peptide that has been identified as a potent inducer of mast cell degranulation and histamine release.[1][2] Understanding the molecular mechanisms by which HR-2 and similar peptides activate mast cells is crucial for developing novel therapeutics for allergic and inflammatory diseases, as well as for understanding the pathophysiology of venom-induced reactions.

HR-2 Peptide: Structure and Properties

Quantitative Data on HR-2 Peptide-Induced Histamine Release

Quantitative data on the specific activity of the HR-2 peptide is limited in the publicly available literature. However, studies on the closely related peptide, HR-1, also from Vespa orientalis venom, provide valuable insights into the concentration-dependent effects of these peptides on mast cells.

| Peptide | Mast Cell Type | Concentration Range (µg/mL) | Effect on Histamine Release | Reference |

| HR-1 | Rat Peritoneal Mast Cells | 2 - 20 | Selective histamine release | [2] |

| HR-1 | Rat Peritoneal Mast Cells | 50 - 100 | Non-selective cytotoxic action | [2] |

Note: Specific quantitative data such as EC50 or percentage of histamine release at various concentrations for HR-2 peptide are not available in the reviewed literature. The data for HR-1 is presented as a proxy.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the effects of HR-2 peptide on mast cell histamine release.

Isolation of Rat Peritoneal Mast Cells

A common model for studying mast cell degranulation involves the use of primary mast cells isolated from the peritoneal cavity of rats.

Protocol:

-

Euthanize a rat according to approved animal care and use guidelines.

-

Inject 10-15 mL of sterile, ice-cold buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes to dislodge mast cells.

-

Aspirate the peritoneal fluid using a syringe with a large-gauge needle.

-

Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in fresh buffer.

-

To enrich for mast cells, the cell suspension can be layered onto a density gradient (e.g., Percoll) and centrifuged.

-

Collect the mast cell-enriched layer and wash with buffer.

-

Determine cell viability and purity using a hemocytometer and appropriate staining (e.g., Toluidine Blue).

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation with HR-2 peptide.

Protocol:

-

Prepare a suspension of isolated rat peritoneal mast cells at a concentration of approximately 1 x 10^5 cells/mL in a suitable buffer (e.g., Tyrode's buffer).

-

Aliquots of the mast cell suspension are pre-incubated at 37°C for 5-10 minutes.

-

Add varying concentrations of HR-2 peptide to the mast cell aliquots. A typical concentration range to test would be based on the data for HR-1 (e.g., 0.1 to 100 µg/mL).

-

Include a negative control (buffer only) and a positive control for maximal histamine release (e.g., 0.5% Triton X-100 or cell lysis by sonication).

-

Incubate the samples at 37°C for a defined period, typically 15-30 minutes.

-

Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant, which contains the released histamine.

-

Quantify the histamine content in the supernatants using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric assay.

-

Calculate the percentage of histamine release for each concentration of HR-2 peptide relative to the total histamine content (positive control).

Histamine Quantification by ELISA

Protocol:

-

Coat a 96-well microplate with a histamine-specific capture antibody and incubate overnight at 4°C.

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate again.

-

Add histamine standards and the collected supernatants from the histamine release assay to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the histamine standards and determine the histamine concentration in the samples.

Signaling Pathways in HR-2 Peptide-Induced Histamine Release

While the specific signaling pathway for the HR-2 peptide has not been definitively elucidated, it is highly likely to follow the pathway established for other basic secretagogue peptides that activate mast cells in an IgE-independent manner. This pathway is centered around the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Proposed Signaling Pathway

The proposed signaling cascade for HR-2 peptide-induced mast cell degranulation is as follows:

-

Receptor Binding: The HR-2 peptide, being a cationic and amphipathic molecule, is proposed to bind to and activate the MRGPRX2 receptor on the surface of mast cells.

-

G-Protein Activation: Upon receptor activation, the associated heterotrimeric G proteins, specifically Gαq and Gαi, are activated.

-

Downstream Effectors:

-

Activated Gαq stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

-

Calcium Mobilization:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

-

The increase in intracellular Ca2+ concentration is a critical signal for degranulation.

-

-

Granule Exocytosis: The elevated intracellular calcium levels, along with other signaling events, trigger the fusion of histamine-containing granules with the plasma membrane, resulting in the release of histamine and other pre-formed mediators into the extracellular space.

Visualization of Signaling Pathway and Experimental Workflow

References

Initial Characterization of Mast Cell Degranulating Peptide HR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of Mast Cell Degranulating Peptide HR-2 (HR-2), a bioactive peptide isolated from the venom of the giant hornet, Vespa orientalis. This document details the peptide's fundamental properties, its primary biological effect on mast cells, and the methodologies employed in its initial studies. The guide is intended to serve as a foundational resource for researchers investigating mast cell biology, venom-derived peptides, and the development of novel therapeutics targeting inflammatory and allergic responses.

Introduction

This compound is a 14-membered linear peptide that has been identified as a potent inducer of mast cell degranulation, a critical process in the initiation of allergic and inflammatory responses.[1][2] Upon activation, mast cells release a variety of pre-stored mediators, most notably histamine, from their cytoplasmic granules. The study of peptides like HR-2 provides valuable insights into the mechanisms of mast cell activation and offers potential avenues for the modulation of these pathways in pathological conditions. This guide summarizes the key findings from the initial characterization of HR-2 and provides detailed experimental frameworks for its further investigation.

Physicochemical and Biological Properties

HR-2 was first isolated from the venom of the giant hornet, Vespa orientalis.[1] Its primary structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3] |

| Molecular Weight | 1523.03 g/mol | [3] |

| CAS Registry Number | 80388-04-1 | [3] |

| Source | Vespa orientalis (Giant Hornet) venom | [1] |

| Primary Biological Activity | Induction of mast cell degranulation and histamine release | [1][2] |

| Effective Concentration Range | 2-20 µg/mL for selective histamine release from rat mast cells | [4] |

Table 1: Physicochemical and Biological Properties of HR-2

Experimental Protocols

The following sections detail the methodologies for the isolation of HR-2 from its natural source and the in vitro assessment of its mast cell degranulating activity.

Isolation and Purification of HR-2 from Vespa orientalis Venom

The initial isolation of HR-2 was achieved through a multi-step chromatographic process. While the full, detailed protocol from the original publication is not widely available, a representative workflow based on standard venom peptide purification techniques is described below.

Workflow for HR-2 Isolation

Caption: A generalized workflow for the isolation and purification of HR-2.

Methodology:

-

Venom Extraction: Venom sacs are dissected from Vespa orientalis hornets and homogenized in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

-

Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris. The supernatant containing the crude venom extract is collected.

-

Size-Exclusion Chromatography (SEC): The crude extract is subjected to SEC on a column (e.g., Sephadex G-50) to separate components based on molecular weight. Fractions are collected and screened for mast cell degranulating activity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from SEC are pooled and further purified by RP-HPLC using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion (e.g., 0.1% trifluoroacetic acid), is used for elution.

-

Purity Analysis and Characterization: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry. The amino acid sequence is determined by Edman degradation.

Mast Cell Degranulation Assay

The primary biological activity of HR-2 is quantified by its ability to induce histamine release from mast cells. Rat peritoneal mast cells (RPMCs) are a common model for such assays.

Workflow for Mast Cell Degranulation Assay

Caption: A standard workflow for assessing mast cell degranulation.

Methodology:

-

Isolation of Rat Peritoneal Mast Cells (RPMCs):

-

Euthanize a rat according to approved animal care protocols.

-

Inject 10-15 mL of sterile, cold buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.

-

Centrifuge the cell suspension at low speed (e.g., 150 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with fresh buffer.

-

The resulting cell population will be enriched with mast cells. Further purification steps (e.g., density gradient centrifugation) can be performed if higher purity is required.

-

-

Histamine Release Assay:

-

Resuspend the RPMCs in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 1 x 10^5 cells/mL.

-

In a 96-well plate, add 100 µL of the cell suspension to each well.

-

Add 100 µL of HR-2 at various concentrations (prepared in the same buffer) to the wells. Include a vehicle control (buffer only) and a positive control for maximal histamine release (e.g., 0.1% Triton X-100).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for histamine quantification.

-

-

Histamine Quantification:

-

Histamine levels in the supernatant can be measured using a variety of methods, including enzyme-linked immunosorbent assay (ELISA), fluorometric assays, or high-performance liquid chromatography (HPLC). Commercial ELISA kits offer a sensitive and specific method for histamine quantification.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each concentration of HR-2 using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Where "Spontaneous Release" is the histamine in the vehicle control and "Total Histamine" is the histamine in the positive control.

-

Plot the percentage of histamine release against the log of the HR-2 concentration to generate a dose-response curve and determine the EC50 value (the concentration of HR-2 that elicits 50% of the maximal histamine release).

-

Proposed Signaling Pathway

While the specific receptor for HR-2 on rat mast cells has not been definitively identified in the initial characterization, many basic peptides that induce mast cell degranulation are known to act through G-protein coupled receptors (GPCRs). On human mast cells, the Mas-related G-protein coupled receptor X2 (MRGPRX2) is a key receptor for such peptides. It is plausible that a homologous receptor exists on rat mast cells. The proposed signaling pathway downstream of receptor activation is depicted below.

Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.

Pathway Description:

-

Receptor Binding: HR-2 binds to a specific G-protein coupled receptor on the surface of the mast cell.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq/11.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Degranulation: The rise in intracellular Ca²⁺ and the activation of PKC are key signals that initiate the fusion of histamine-containing granules with the plasma membrane, resulting in the release of their contents into the extracellular space.

Conclusion

The initial characterization of this compound has established it as a potent bioactive peptide from Vespa orientalis venom with a primary function of inducing mast cell degranulation. This technical guide provides a summary of its known properties and detailed, reproducible protocols for its study. The proposed signaling pathway, likely mediated by a G-protein coupled receptor, offers a framework for further mechanistic investigations. A deeper understanding of the interactions between HR-2 and its cellular targets will be crucial for elucidating the broader physiological and pathological roles of mast cell activation and for the potential development of novel therapeutic agents. Further research is warranted to determine the precise EC50 of HR-2 on various mast cell types and to definitively identify its cognate receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stimulated rat mast cells generate histamine-releasing peptide from albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of HR-2 Peptides in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of peptides designated as "HR-2" in the context of the inflammatory response. It is critical to distinguish between two distinct classes of peptides that share this nomenclature: the Mast Cell Degranulating (MCD) Peptide HR-2 from hornet venom, which is a direct inflammatory agonist, and the viral Heptad Repeat 2 (HR2) peptides, which are antiviral fusion inhibitors with an indirect impact on inflammation. This document elucidates the mechanisms of action, presents quantitative data, details experimental protocols, and visualizes the signaling pathways for both.

Section 1: Mast Cell Degranulating (MCD) Peptide HR-2 - A Direct Inflammatory Mediator

The MCD peptide HR-2 is a potent pro-inflammatory agent isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] Its primary role in the inflammatory cascade is the direct activation of mast cells, leading to the release of histamine and other pre-stored inflammatory mediators.[1][2][3]

Mechanism of Action

MCD Peptide HR-2 initiates an inflammatory response by directly triggering mast cell degranulation.[1][2] This process is independent of the canonical IgE-receptor pathway. The peptide, being polycationic, is thought to interact with and activate specific G protein-coupled receptors (GPCRs) on the mast cell surface. Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key receptor for a wide array of basic secretagogues and peptides that cause mast cell degranulation.[4][5]

Activation of this receptor initiates a downstream signaling cascade involving heterotrimeric G proteins, specifically Gαi and Gαq.[4][6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This initial calcium spike, followed by an influx of extracellular calcium, is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, proteases (like tryptase), and cytokines (like preformed TNF).[6][7]

Quantitative Data: Properties of MCD Peptide HR-2

| Property | Value/Description | Reference |

| Source | Venom of the giant hornet Vespa orientalis | [1][2][3] |

| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [2] |

| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [2] |

| Molecular Weight | 1523.03 Da | [2] |

| Primary Function | Mast cell degranulation, Histamine release | [1][2] |

| IC50 (Degranulation) | ~126 µmol/L (for a similar peptide from V. orientalis) | [8] |

Signaling Pathway Visualization

Caption: Signaling pathway for MCD Peptide HR-2-induced mast cell degranulation.

Experimental Protocol: Mast Cell Degranulation Assay

This protocol provides a method to quantify mast cell degranulation by measuring the release of a granular enzyme, such as tryptase or β-hexosaminidase.

1. Cell Culture and Preparation:

-

Culture human mast cells (e.g., LAD2 cell line) in StemPro-34 serum-free medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF).[7]

-

Prior to the assay, wash cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 0.5 x 10⁵ cells per tube/well.[7]

2. Stimulation:

-

Prepare various concentrations of MCD Peptide HR-2 in the assay buffer.

-

Add the peptide solutions to the mast cell suspensions. Include a positive control (e.g., compound 48/80 or calcium ionophore A23187) and a negative control (buffer only).[4][9]

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.[7][9]

3. Measurement of Mediator Release (β-Hexosaminidase Assay Example):

-

After incubation, centrifuge the tubes/plates to pellet the cells.

-

Carefully collect the supernatants, which contain the released mediators.

-

To measure the total cellular content, lyse the cell pellets from a separate set of control tubes with 1% Triton X-100.[7]

-

Add an aliquot of the supernatant and the cell lysate to a reaction buffer containing the substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[7]

-

Incubate for 1 hour, then stop the reaction by adding a stop solution (e.g., 0.2 M glycine).[7]

-

Measure the absorbance at 405 nm using a spectrophotometer or plate reader.

4. Data Analysis:

-

Calculate the percentage of mediator release using the following formula: % Release = (OD_supernatant / OD_total_lysate) * 100

-

Plot the percentage of release against the peptide concentration to determine the dose-response curve and calculate the EC50.

Section 2: Viral Heptad Repeat 2 (HR2) Peptides - Indirect Modulators of Inflammation

Viral HR2 peptides are synthetic peptides derived from a highly conserved region within the spike (S) protein of Class I enveloped viruses, such as SARS-CoV-2 and HIV.[10][11] Their primary function is not to interact with the immune system directly, but to act as potent antiviral agents by inhibiting viral entry into host cells.[11][12] Their role in the inflammatory response is consequently indirect: by preventing viral replication, they prevent the downstream inflammatory cascade triggered by the infection.

Mechanism of Action: Viral Fusion Inhibition

The entry of viruses like SARS-CoV-2 is mediated by the S protein. Following receptor binding (e.g., to ACE2), the S protein undergoes a dramatic conformational change.[13] The S2 subunit, which contains two heptad repeat regions (HR1 and HR2), refolds. The HR1 domains form a central trimeric coiled-coil, and the HR2 domains then fold back to pack into the grooves of this HR1 trimer. This action forms a highly stable six-helix bundle (6-HB), which pulls the viral and cellular membranes into close proximity, driving membrane fusion and viral entry.[13][14]

Exogenously supplied HR2-derived peptides mimic the native HR2 domain. They competitively bind to the HR1 trimer in its transient, pre-fusion state.[11] This binding obstructs the interaction between the native HR1 and HR2 domains, preventing the formation of the 6-HB and effectively halting the fusion process.[15]

Quantitative Data: Antiviral Efficacy of SARS-CoV-2 HR2 Peptides

The inhibitory concentration (IC50) is a common measure of the efficacy of these peptides. Values can vary based on the specific peptide sequence, modifications (e.g., lipidation), and the assay used.[10][13]

| Peptide | Target Virus | Assay Type | IC50 | Reference |

| P6 (23-mer) | SARS-CoV | Cell-Cell Fusion | 1.04 ± 0.22 µM | [10] |

| 2019-nCoV-HR2P | SARS-CoV-2 | Cell-Cell Fusion | 0.18 µM | [13] |

| EK1 | SARS-CoV-2 | Cell-Cell Fusion | 0.32 µM | [13] |

| EK1P (Palmitoylated) | SARS-CoV-2 | Cell-Cell Fusion | 69.2 nM | [13] |

| FP5 | Feline Coronavirus | Plaque Reduction | 1.33 µM | [16] |

Viral Fusion Inhibition Workflow

Caption: Workflow of viral fusion and its inhibition by HR2-derived peptides.

Experimental Protocol: Pseudovirus Fusion Inhibition Assay

This assay measures the ability of an HR2 peptide to inhibit the entry of a pseudovirus (a safe, non-replicating viral core, often from VSV or HIV, carrying the spike protein of interest) into target cells.

1. Reagent Preparation:

-

Target Cells: Plate target cells susceptible to the virus of interest (e.g., 293T cells overexpressing ACE2 for SARS-CoV-2) in a 96-well plate.

-

Pseudovirus: Prepare pseudotyped vesicular stomatitis virus (VSV) expressing the SARS-CoV-2 S-protein and a reporter gene (e.g., Luciferase).

-

Peptide Inhibitor: Prepare serial dilutions of the HR2 peptide in cell culture medium.

2. Inhibition Assay:

-

Pre-incubate the pseudovirus with the different concentrations of the HR2 peptide for 1 hour at 37°C.[10]

-

Remove the culture medium from the target cells and add the virus-peptide mixtures to the wells.

-

Include controls: "virus only" (no peptide) and "cells only" (no virus).

-

Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

3. Measurement of Viral Entry:

-

After incubation, lyse the cells according to the reporter gene assay manufacturer's instructions (e.g., for a luciferase assay, add a luciferase substrate).

-

Measure the reporter signal (e.g., luminescence) using a plate reader.

4. Data Analysis:

-

Normalize the signal from peptide-treated wells to the "virus only" control (representing 100% infection).

-

Calculate the percentage of inhibition: % Inhibition = 100 - [(Signal_peptide / Signal_virus_only) * 100]

-